molecular formula C15H10BrN B1267373 4-Bromo-2-phenylquinoline CAS No. 5427-93-0

4-Bromo-2-phenylquinoline

Cat. No.: B1267373
CAS No.: 5427-93-0
M. Wt: 284.15 g/mol
InChI Key: IAKIEFRRBKQXIW-UHFFFAOYSA-N
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Description

4-Bromo-2-phenylquinoline is an aromatic heterocyclic compound with the molecular formula C15H10BrN. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. The presence of a bromine atom at the fourth position and a phenyl group at the second position of the quinoline ring makes this compound unique. Quinoline derivatives, including this compound, are known for their wide range of biological and pharmacological activities .

Biochemical Analysis

Biochemical Properties

4-Bromo-2-phenylquinoline plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has been found to bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. For example, this compound has been found to inhibit topoisomerase II, an enzyme involved in DNA replication and repair . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling and gene expression. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cellular behavior.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of various metabolites . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels. This can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus. The nuclear localization of the compound is essential for its role in modulating gene expression and DNA-related processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-phenylquinoline can be achieved through various methods. One common approach involves the cyclization of ortho-propynol phenyl azides using trimethylsilyl bromide (TMSBr) as an acid-promoter. This cascade transformation proceeds smoothly to generate the desired product in moderate to excellent yields with good functional group compatibility .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols. These methods are designed to be more sustainable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-phenylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

    Cyclization Reactions: It can undergo cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Coupling Reactions: Reagents like palladium catalysts and ligands are often used.

    Cyclization Reactions: Acid-promoters like TMSBr are commonly employed.

Major Products: The major products formed from these reactions include various substituted quinolines and fused ring systems, which can have significant biological activities .

Scientific Research Applications

4-Bromo-2-phenylquinoline has numerous applications in scientific research, including:

    Chemistry: It serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with different biological targets.

    Medicine: It has potential therapeutic applications, including anticancer, antibacterial, and antiviral activities.

    Industry: The compound is used in the development of new materials and catalysts.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-phenylquinoline is unique due to the presence of the bromine atom, which can enhance its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities .

Properties

IUPAC Name

4-bromo-2-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrN/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKIEFRRBKQXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279487
Record name 4-bromo-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5427-93-0
Record name 4-Bromo-2-phenylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5427-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-phenylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5427-93-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12822
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-bromo-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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